Giganteone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

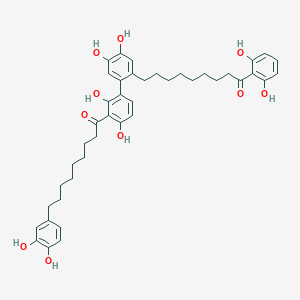

Giganteone A is a natural product found in Myristica gigantea with data available.

Applications De Recherche Scientifique

Quorum Sensing Inhibition

One of the most significant applications of Giganteone A is its role as an anti-quorum sensing agent . Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density, which can lead to virulence and biofilm formation.

Study Findings

- A study demonstrated that this compound effectively inhibited bioluminescence in Escherichia coli biosensors, indicating its potential to disrupt quorum sensing mechanisms. The compound showed significant inhibition at concentrations ranging from 95 µg/mL to 380 µg/mL, suggesting a dose-dependent response .

- The compound was tested against two strains of E. coli (pSB401 and pSB1075), which are sensitive to different lengths of N-acylhomoserine lactones (AHLs). Results indicated that this compound could inhibit the signaling pathways associated with both short and long-chain AHLs, highlighting its broad-spectrum anti-QS activity .

Antidiabetic Potential

This compound has also been identified as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests its potential use in managing diabetes.

Case Study Insights

- In comparative studies, this compound exhibited alpha-glucosidase inhibition that was 24 times more potent than standard inhibitors. This finding positions it as a promising candidate for developing new antidiabetic medications .

Antimicrobial Activity

The antimicrobial properties of this compound extend beyond its quorum sensing inhibition. It has been evaluated for its effectiveness against various pathogens.

Research Outcomes

- The compound has shown inhibitory effects on pathogenic bacteria, making it a candidate for developing alternative antimicrobial agents. Its ability to function without being bactericidal allows for the potential treatment of infections without contributing to resistance .

Pharmacological Applications

This compound’s structural characteristics contribute to its pharmacological potential, particularly in drug development.

Pharmacotherapy Research

- Recent studies have identified this compound as part of a new class of natural product scaffolds with dual-target action, potentially useful in treating multiple diseases simultaneously . This dual-targeting capability could enhance therapeutic efficacy and reduce side effects compared to traditional single-target drugs.

Summary Table of Applications

Propriétés

Formule moléculaire |

C42H50O10 |

|---|---|

Poids moléculaire |

714.8 g/mol |

Nom IUPAC |

9-(3,4-dihydroxyphenyl)-1-[3-[2-[9-(2,6-dihydroxyphenyl)-9-oxononyl]-4,5-dihydroxyphenyl]-2,6-dihydroxyphenyl]nonan-1-one |

InChI |

InChI=1S/C42H50O10/c43-31-22-20-27(24-37(31)49)14-9-5-1-3-8-12-17-35(47)41-36(48)23-21-29(42(41)52)30-26-39(51)38(50)25-28(30)15-10-6-2-4-7-11-16-32(44)40-33(45)18-13-19-34(40)46/h13,18-26,43,45-46,48-52H,1-12,14-17H2 |

Clé InChI |

YLOQHHSJSFTBRY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2C3=C(C(=C(C=C3)O)C(=O)CCCCCCCCC4=CC(=C(C=C4)O)O)O)O)O)O |

Synonymes |

giganteone A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.